N,N,N-Triheptyldodecan-1-aminium iodide
Description
N,N,N-Triheptyldodecan-1-aminium iodide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three heptyl (C₇H₁₅) groups and one dodecyl (C₁₂H₂₅) chain, with an iodide counterion. Its molecular formula is C₃₃H₆₈IN, and it has a molecular weight of 654.31 g/mol.
Properties
CAS No. |
89846-47-9 |
|---|---|
Molecular Formula |
C33H70IN |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
dodecyl(triheptyl)azanium;iodide |
InChI |
InChI=1S/C33H70N.HI/c1-5-9-13-17-18-19-20-21-25-29-33-34(30-26-22-14-10-6-2,31-27-23-15-11-7-3)32-28-24-16-12-8-4;/h5-33H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NRZQLNALJZURRV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triheptyldodecan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-triheptylamine with dodecyl iodide under reflux conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triheptyldodecan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution: Reactions with silver nitrate in aqueous solution can replace the iodide ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chains, although this is not a typical reaction for this compound.
Complexation: Metal salts such as copper(II) sulfate can be used to form complexes with the ammonium ion.
Major Products
Substitution: The major products are typically the corresponding quaternary ammonium salts with different anions.
Oxidation: Oxidized derivatives of the alkyl chains.
Complexation: Metal-ammonium complexes.
Scientific Research Applications
N,N,N-Triheptyldodecan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes due to its surfactant properties, which can disrupt lipid bilayers.
Medicine: Investigated for its antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents and fabric softeners due to its ability to reduce surface tension.
Mechanism of Action
The mechanism of action of N,N,N-Triheptyldodecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chains interact with lipid membranes, disrupting their structure and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria and other microorganisms by compromising their cell membranes.
Comparison with Similar Compounds
Structural Differences
Quaternary ammonium iodides vary in alkyl chain length, substituent branching, and functional groups. Key structural comparisons include:
Key Observations :
- Chain Length : The target compound’s heptyl/dodecyl chains contrast sharply with shorter alkyl (methyl, ethyl) or functionalized (chloroethyl, hydroxypropyl) groups in analogs. This increases hydrophobicity and reduces solubility in polar solvents like water .
- Functional Groups : Compounds with hydroxypropyl () or chloroethyl () groups exhibit mixed polarity, enabling applications in drug delivery or reactive intermediates.
Key Observations :
Physicochemical Properties
Key Observations :
- The target compound’s long alkyl chains result in exceptionally low water solubility, limiting its use in aqueous systems but making it suitable for non-polar media .
- Smaller analogs (e.g., trimethylpropargyl in ) exhibit higher polarity and solubility in polar solvents .
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